molecular formula C12H9NO B12575744 (2E)-3-(3-quinolinyl)-2-propenal

(2E)-3-(3-quinolinyl)-2-propenal

Cat. No.: B12575744
M. Wt: 183.21 g/mol
InChI Key: IIADMJYGKXTDHT-ONEGZZNKSA-N
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Description

(2E)-3-(3-quinolinyl)-2-propenal is an organic compound that features a quinoline ring attached to a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-quinolinyl)-2-propenal typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-quinolinecarboxaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol solvent at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-quinolinyl)-2-propenal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Scientific Research Applications

(2E)-3-(3-quinolinyl)-2-propenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(3-quinolinyl)-2-propenal involves its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-3-carboxaldehyde
  • (2E)-3-(2-quinolinyl)-2-propenal
  • (2E)-3-(4-quinolinyl)-2-propenal

Uniqueness

(2E)-3-(3-quinolinyl)-2-propenal is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

(E)-3-quinolin-3-ylprop-2-enal

InChI

InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-9H/b4-3+

InChI Key

IIADMJYGKXTDHT-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C=O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC=O

Origin of Product

United States

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